molecular formula C19H18O7 B8372217 2-(3,4-Dimethoxyphenyl)-7-hydroxy-5,6-dimethoxychromen-4-one CAS No. 40983-99-1

2-(3,4-Dimethoxyphenyl)-7-hydroxy-5,6-dimethoxychromen-4-one

Cat. No. B8372217
Key on ui cas rn: 40983-99-1
M. Wt: 358.3 g/mol
InChI Key: QZNYGJAJWILZLF-UHFFFAOYSA-N
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Patent
US06025387

Procedure details

After 7-hydroxy-3',4',5,6-tetramethoxy flavone (4.44 g, 12.4 mmol) was suspended in 88 mL of acetonitrile and aluminum trichloride (8.27 g, 5 equivalents) was added hereto at room temperature, the reaction mixture was refluxed for 1.5 hour and the solvent was removed by evaporation under reduced pressure. To the residue was added 10% aqueous solution of hydrochloric acid and chloroform, then the solution was refluxed until it became clear. After the solution was cooled to room temperature, the organic layer was washed with water and brine, then dried over anhydrous magnesium sulfate and the solvent of the organic layer was removed by reduced pressure. The residue was recrystallized in methanol to afford 3.18 g of the product (74%).
Quantity
4.44 g
Type
reactant
Reaction Step One
Quantity
8.27 g
Type
reactant
Reaction Step Two
Quantity
88 mL
Type
solvent
Reaction Step Three
Yield
74%

Identifiers

REACTION_CXSMILES
[OH:1][C:2]1[CH:11]=[C:10]2[C:5]([C:6](=[O:22])[CH:7]=[C:8]([C:12]3[CH:17]=[CH:16][C:15]([O:18][CH3:19])=[C:14]([O:20][CH3:21])[CH:13]=3)[O:9]2)=[C:4]([O:23]C)[C:3]=1[O:25][CH3:26].[Cl-].[Cl-].[Cl-].[Al+3]>C(#N)C>[OH:23][C:4]1[C:3]([O:25][CH3:26])=[C:2]([OH:1])[CH:11]=[C:10]2[C:5]=1[C:6](=[O:22])[CH:7]=[C:8]([C:12]1[CH:17]=[CH:16][C:15]([O:18][CH3:19])=[C:14]([O:20][CH3:21])[CH:13]=1)[O:9]2 |f:1.2.3.4|

Inputs

Step One
Name
Quantity
4.44 g
Type
reactant
Smiles
OC1=C(C(=C2C(C=C(OC2=C1)C1=CC(=C(C=C1)OC)OC)=O)OC)OC
Step Two
Name
Quantity
8.27 g
Type
reactant
Smiles
[Cl-].[Cl-].[Cl-].[Al+3]
Step Three
Name
Quantity
88 mL
Type
solvent
Smiles
C(C)#N

Conditions

Temperature
Control Type
AMBIENT
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
the reaction mixture was refluxed for 1.5 hour
Duration
1.5 h
CUSTOM
Type
CUSTOM
Details
the solvent was removed by evaporation under reduced pressure
ADDITION
Type
ADDITION
Details
To the residue was added 10% aqueous solution of hydrochloric acid and chloroform
TEMPERATURE
Type
TEMPERATURE
Details
the solution was refluxed until it
WASH
Type
WASH
Details
the organic layer was washed with water and brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over anhydrous magnesium sulfate
CUSTOM
Type
CUSTOM
Details
the solvent of the organic layer was removed by reduced pressure
CUSTOM
Type
CUSTOM
Details
The residue was recrystallized in methanol

Outcomes

Product
Name
Type
product
Smiles
OC1=C2C(C=C(OC2=CC(=C1OC)O)C1=CC(=C(C=C1)OC)OC)=O
Measurements
Type Value Analysis
AMOUNT: MASS 3.18 g
YIELD: PERCENTYIELD 74%
YIELD: CALCULATEDPERCENTYIELD 74.5%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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